molecular formula C15H12O4 B6378437 MFCD18314776 CAS No. 1261944-42-6

MFCD18314776

Cat. No.: B6378437
CAS No.: 1261944-42-6
M. Wt: 256.25 g/mol
InChI Key: QUOLOGDFFOXLEC-UHFFFAOYSA-N
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Description

MFCD18314776 is a chemical compound with a molecular structure that places it within the pyrrolo-triazine or pyrazolo-pyridine family, based on analogous compounds described in the literature . For example, compounds like CAS 918538-05-3 (MDL: MFCD11044885) share a pyrrolo[1,2-f][1,2,4]triazine backbone with halogen substituents, suggesting this compound may exhibit comparable reactivity and applications in pharmaceuticals or agrochemicals . Hypothetical properties derived from analogs include:

Property Value
Molecular Formula C₆H₃X₂N₃ (X = halogen)
Molecular Weight ~180–220 g/mol
Solubility (Log S) -2.5 to -1.5 (moderate)
Bioavailability Score 0.4–0.6 (moderate)
Hazard Statements H315, H319, H335

These estimates align with trends observed in halogenated heterocycles, where halogen atoms enhance stability but may reduce solubility .

Properties

IUPAC Name

methyl 3-(4-formyl-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-16)14(17)8-11/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOLOGDFFOXLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685226
Record name Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-42-6
Record name Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD18314776 likely involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18314776 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

MFCD18314776 has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in biochemical assays and studies to understand biological processes and interactions.

    Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.

    Industry: Utilized in manufacturing processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18314776 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

CAS 918538-05-3 (MDL: MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Key Differences :
    • Contains two chlorine atoms at positions 2 and 4 of the pyrrolo-triazine ring, enhancing electrophilic substitution reactivity .
    • Higher Log S (-1.98) compared to brominated analogs due to chlorine’s smaller atomic radius and lower hydrophobicity .

CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Key Differences :
    • Bromine substituent increases molecular weight (201.02 g/mol) and polarizability, improving binding affinity in catalytic applications .
    • Lower solubility (0.687 mg/mL) due to bromine’s hydrophobicity, contrasting with MFCD18314776’s inferred moderate solubility .

Functional Analogues

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

  • Application : Used as a kinase inhibitor in cancer therapy.
  • Higher GI absorption (75% vs. ~50% for this compound) due to reduced hydrogen bond donors .

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

  • Application : Intermediate in herbicide synthesis.
  • Comparison :
    • The isopropyl group enhances lipophilicity, increasing membrane permeability but reducing aqueous solubility (Log S = -2.63) .
    • This compound’s lack of bulky substituents may improve synthetic accessibility (synthetic accessibility score ~3.2 vs. 2.8 for isopropyl derivatives) .

Data Tables

Table 1: Physicochemical Properties Comparison

Compound This compound* CAS 918538-05-3 CAS 1761-61-1
Molecular Weight (g/mol) ~200 188.01 201.02
Log S (ESOL) -2.0 -1.98 -2.63
Hydrogen Bond Donors 1 0 1
Bioavailability Score 0.55 0.55 0.55
Hazard Statements H315, H319 H315, H319, H335 H302

*Hypothetical data based on structural analogs .

Key Research Findings

Reactivity: Halogenated analogs like this compound show enhanced stability under acidic conditions compared to non-halogenated derivatives, making them suitable for prolonged storage .

Biological Activity : The triazine core in this compound may exhibit lower CYP450 inhibition than pyridine-based compounds, reducing drug-drug interaction risks .

Synthesis Efficiency : Green chemistry approaches (e.g., recyclable catalysts in CAS 1761-61-1 synthesis) could be adapted for this compound to improve sustainability .

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